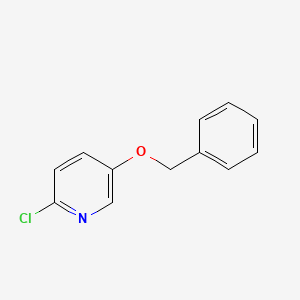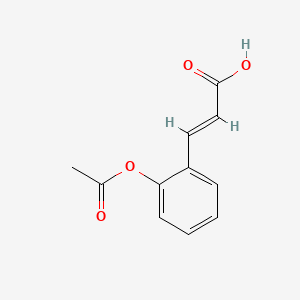
2-Acetoxycinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetoxycinnamic acid is an organic compound with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol . It is a white to light yellow crystalline powder with a unique aroma . This compound is slightly soluble in water but freely soluble in organic solvents such as ethanol, ethyl ether, and methylene chloride . It is commonly used in the fragrance industry as a synthetic raw material for flavors .
Métodos De Preparación
2-Acetoxycinnamic acid can be synthesized through various methods. One common synthetic route involves the reaction of salicylaldehyde with acetic anhydride in the presence of a base . Another method includes the direct synthesis from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide, 4-dimethylaminopyridine (4-DMAP), and pyridine as bases, with N-methyl-2-pyrrolidinone (NMP) as the solvent at reflux temperatures (180-190°C) for 8-12 hours .
Análisis De Reacciones Químicas
2-Acetoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Aplicaciones Científicas De Investigación
2-Acetoxycinnamic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-acetoxycinnamic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
2-Acetoxycinnamic acid is similar to other cinnamic acid derivatives, such as:
Cinnamic acid: The parent compound with a similar structure but without the acetoxy group.
p-Coumaric acid: A hydroxylated derivative of cinnamic acid.
Propiedades
Número CAS |
55620-18-3 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
3-[2-(2-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H12O3/c1-9(13)8-11-5-3-2-4-10(11)6-7-12(14)15/h2-7H,8H2,1H3,(H,14,15) |
Clave InChI |
GHVXLKRGQMGPQD-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C=CC(=O)O |
SMILES isomérico |
CC(=O)OC1=CC=CC=C1/C=C/C(=O)O |
SMILES canónico |
CC(=O)CC1=CC=CC=C1C=CC(=O)O |
Key on ui other cas no. |
55620-18-3 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



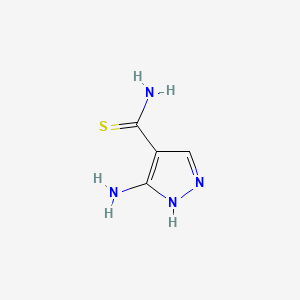

![N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide](/img/structure/B1277454.png)



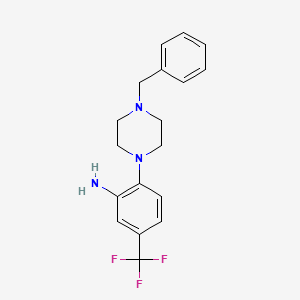
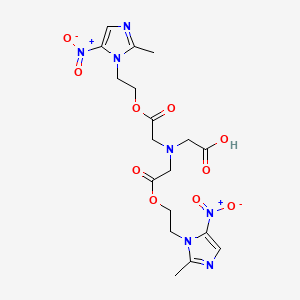



![8-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1277482.png)
